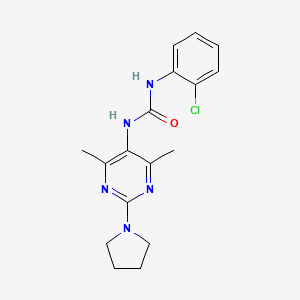

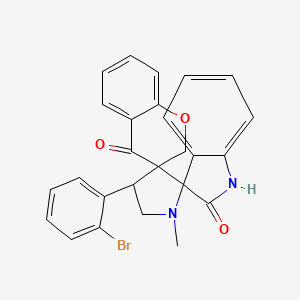

![molecular formula C12H12ClN3O2 B2842629 3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide CAS No. 899952-08-0](/img/structure/B2842629.png)

3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalazinone is a heterocyclic compound that contains a phthalazine backbone, which is a bicyclic system made up of two nitrogen-containing rings . It’s often used as a building block in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

Phthalazinone has a bicyclic structure with two nitrogen atoms in one of the rings . The specific structure of “3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide” would likely include this bicyclic system, along with a propanamide group and a chlorine atom.Chemical Reactions Analysis

Phthalazinone and its derivatives can undergo various chemical reactions, including substitutions and additions . The specific reactions that “3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide” can undergo would depend on the conditions and reagents used.Scientific Research Applications

Carbonic Anhydrase Inhibition and Diuretics

A review by Carta and Supuran (2013) focuses on diuretics with carbonic anhydrase inhibitory action, highlighting the clinical use of sulfonamide diuretics that act as zinc-binding groups in metalloenzyme carbonic anhydrase. These drugs are used for managing conditions such as obesity, cancer, epilepsy, and hypertension, suggesting that compounds with similar inhibitory effects on carbonic anhydrase could have broad therapeutic applications (Carta & Supuran, 2013).

Environmental Impact of Chemical Compounds

Research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) provides insight into how compounds with phenolic hydroxyl groups, similar to the structure of interest, behave in the environment. This study highlights the importance of understanding the environmental persistence and toxicity of chemical compounds, which could extend to 3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide (Haman et al., 2015).

Toxicity and Safety Evaluation

Pundir et al. (2019) reviewed methods for detecting acrylamide in processed foods, focusing on biosensors for rapid, sensitive, and specific detection. This underscores the importance of monitoring and evaluating the safety and toxicity of chemical compounds, including those used in food and pharmaceutical industries, which could be relevant to the safety assessments of 3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide (Pundir et al., 2019).

Mechanism of Action

Future Directions

Phthalazinone and its derivatives are a promising area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Future research could explore the synthesis, properties, and biological activity of new phthalazinone derivatives, including “3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide”.

properties

IUPAC Name |

3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c13-6-5-11(17)14-7-10-8-3-1-2-4-9(8)12(18)16-15-10/h1-4H,5-7H2,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHWNESCIDHJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)